1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one
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Overview
Description
1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidin-2-one core with a hydroxyethyl group and two chlorophenyl groups attached, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one typically involves the reaction of 2-chlorobenzaldehyde with piperidin-2-one under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-chlorophenyl)ethane: A structurally related compound with similar chlorophenyl groups.
1,2-Bis(4-chlorophenyl)ethane: Another related compound with different substitution patterns on the phenyl rings.
Uniqueness
1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one is unique due to its combination of a piperidin-2-one core and hydroxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
647841-06-3 |
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Molecular Formula |
C19H19Cl2NO2 |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
1-[1,2-bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one |
InChI |
InChI=1S/C19H19Cl2NO2/c20-15-9-3-1-7-13(15)18(22-12-6-5-11-17(22)23)19(24)14-8-2-4-10-16(14)21/h1-4,7-10,18-19,24H,5-6,11-12H2 |
InChI Key |
UMTDNLMRVUDTAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C(C2=CC=CC=C2Cl)C(C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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